1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-8-(4-methoxyphenyl)-1-methyl-3-propyl-
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Overview
Description
1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-8-(4-methoxyphenyl)-1-methyl-3-propyl- is a complex heterocyclic compound It features an imidazo[2,1-f]purine core, which is a fused ring system combining imidazole and purine structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-8-(4-methoxyphenyl)-1-methyl-3-propyl- typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazole ring, followed by the construction of the purine moiety. Key steps include cyclization reactions, often facilitated by catalysts such as palladium or copper, and the use of protecting groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as continuous flow chemistry, to enhance yield and purity. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-8-(4-methoxyphenyl)-1-methyl-3-propyl- undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by halogenated intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products: The major products depend on the specific reaction conditions but can include various substituted imidazo[2,1-f]purine derivatives with potential biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Biologically, it has been studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: In medicine, 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione derivatives have shown promise as therapeutic agents. They are investigated for their anti-inflammatory, antiviral, and anticancer properties.
Industry: Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, leveraging its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include key signaling cascades in cellular processes, making it a potent modulator of biological activity.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Known for its use in central nervous system disorders.
Imidazo[1,2-a]pyridine: Used in the development of sedative and anxiolytic drugs.
Purine Derivatives: Widely studied for their role in DNA and RNA synthesis and as therapeutic agents.
Uniqueness: 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione stands out due to its fused ring system, which combines the properties of both imidazole and purine. This unique structure allows for diverse chemical modifications and a broad range of biological activities, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
876708-26-8 |
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Molecular Formula |
C18H21N5O3 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H21N5O3/c1-4-9-23-16(24)14-15(20(2)18(23)25)19-17-21(10-11-22(14)17)12-5-7-13(26-3)8-6-12/h5-8H,4,9-11H2,1-3H3 |
InChI Key |
IQIWZKQJPSSTRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC)N(C1=O)C |
Origin of Product |
United States |
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